N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride
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Overview
Description
N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a phenoxyethyl group, and a quaternary ammonium ion, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide chloride typically involves the reaction of N-methylpiperidine with 2-phenoxyethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide chloride may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide chloride can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium ion can facilitate binding to negatively charged sites on proteins or cell membranes, leading to modulation of biological activity. The phenoxyethyl group may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-phenoxyethyl)cyclobutanamine hydrochloride
- N-methyl-N-(2-diphenylphosphinylethyl)amine
Uniqueness
N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide chloride stands out due to its unique combination of a piperidine ring and a quaternary ammonium ion, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
77791-44-7 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-17(12-13-20-15-8-4-2-5-9-15)16(19)14-18-10-6-3-7-11-18;/h2,4-5,8-9H,3,6-7,10-14H2,1H3;1H |
InChI Key |
NYBSLGKKPPOERY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)C(=O)C[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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